![molecular formula C14H22N2O3 B2759689 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid CAS No. 33205-70-8](/img/structure/B2759689.png)
3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid
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Overview
Description
3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is a specialty product for proteomics research . It has a molecular formula of C14H22N2O3 .
Molecular Structure Analysis
The molecular structure of 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid consists of a carbonyl group (C=O), an amino group (NH2), and an adamantyl group (C10H16) attached to a propanoic acid backbone.Physical And Chemical Properties Analysis
The molecular weight of 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is 266.341. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Antiviral Applications
Adamantane derivatives, including 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid, have been explored for their antiviral properties. For instance, adamantyl chlorides, bromides, and various other derivatives were synthesized and tested for antiviral activities against the Newcastle disease virus, demonstrating the potential of adamantane compounds in antiviral research (Aigami et al., 1975).
Chemical Synthesis and Rearrangements
The rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes, involving adamantylcarbonyl groups, highlights the versatility of adamantane derivatives in chemical synthesis. This research shows how adamantane-containing compounds undergo specific rearrangements, offering insights into the structural transformations of adamantane derivatives in the presence of sulfuric acid (Agafontsev & Tkachev, 2005).
Immunological Enhancement
Adamantylated aminoheterocycles have been synthesized and evaluated for their ability to enhance the induction of tumor necrosis factor alpha (TNF-alpha), an important cytokine in the immune response. This research underscores the potential of adamantane derivatives in modulating immune responses and designing new therapeutic agents (Mauri et al., 2001).
Crystal Engineering and Molecular Recognition
Studies on adamantylacetyl derivatives and their ability to form inclusion complexes and exhibit enantioselectivity demonstrate the role of adamantane derivatives in crystal engineering and molecular recognition. These findings provide a foundation for the development of new materials and the understanding of molecular interactions in solid states (Miragaya et al., 2010).
Anticancer Research
Adamantyl-containing compounds have also been evaluated for their anticancer properties, especially in the context of tumor necrosis factor-alpha production-enhancing properties. This area of research is critical for developing novel anticancer therapies that can modulate the immune system to fight cancer (Mauri et al., 2001).
Safety and Hazards
properties
IUPAC Name |
3-(1-adamantylcarbamoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-12(18)1-2-15-13(19)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLHZOSLJVILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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